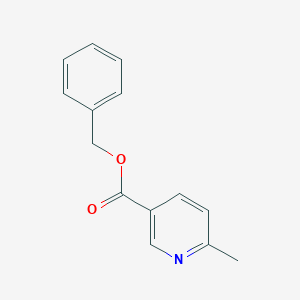

6-Methyl nicotinic acid benzyl ester

Description

Structural Context within Pyridine (B92270) Carboxylic Acid Esters

6-Methyl nicotinic acid benzyl (B1604629) ester is a member of the broad class of compounds known as pyridine carboxylic acid esters. These are heterocyclic compounds featuring a pyridine ring—a six-membered aromatic ring containing one nitrogen atom—to which a carboxylic acid ester group (–COOR) is attached. The position of this ester group and the nature of other substituents on the pyridine ring define the specific properties and classification of the molecule.

In the case of 6-methyl nicotinic acid benzyl ester, the ester functional group is located at the 3-position of the pyridine ring, identifying it as a nicotinate (B505614). The structure is further distinguished by a methyl group (-CH₃) at the 6-position and a benzyl group (-CH₂C₆H₅) attached to the ester's oxygen atom. This specific arrangement of functional groups influences the molecule's electronic properties, steric hindrance, and potential for intermolecular interactions.

Table 1: Chemical Properties of this compound Note: Some properties are calculated or inferred based on structure due to limited direct experimental data.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃NO₂ |

| Molecular Weight | 227.26 g/mol |

| Systematic Name | Benzyl 6-methylpyridine-3-carboxylate |

| Compound Class | Pyridine Carboxylic Acid Ester |

| Parent Acid | 6-Methylnicotinic Acid |

| Parent Alcohol | Benzyl Alcohol |

The structural features of this compound can be contrasted with related, more commonly studied compounds to highlight the influence of its specific substitutions. For example, benzyl nicotinate lacks the methyl group at the 6-position, while methyl 6-methylnicotinate (B8608588) features a smaller methyl ester in place of the bulkier benzyl ester. drugbank.com These seemingly minor structural modifications can lead to significant differences in reactivity, biological activity, and physical properties.

Table 2: Structural Comparison of Related Nicotinic Acid Esters

| Compound Name | Molecular Formula | Substitution at Position 6 | Ester Group |

|---|---|---|---|

| This compound | C₁₄H₁₃NO₂ | Methyl (-CH₃) | Benzyl (-CH₂C₆H₅) |

| Benzyl Nicotinate | C₁₃H₁₁NO₂ | Hydrogen (-H) | Benzyl (-CH₂C₆H₅) |

| Methyl 6-Methylnicotinate | C₈H₉NO₂ | Methyl (-CH₃) | Methyl (-CH₃) |

Significance as a Chemical Entity in Synthetic Chemistry

The significance of this compound in synthetic chemistry stems from the combined utility of its core structure and its functional groups, positioning it as a versatile synthetic intermediate.

The 6-methylnicotinic acid moiety is a valuable building block in its own right. The parent acid is recognized as a key intermediate in the synthesis of etoricoxib, a widely used non-steroidal anti-inflammatory drug. This established role in pharmaceutical manufacturing underscores the importance of its derivatives, including the benzyl ester, as potential precursors for complex, biologically active molecules. The pyridine ring system is a common feature in many pharmaceuticals, and modifications to this scaffold are a central focus of drug discovery.

Furthermore, the benzyl ester functional group plays a crucial role in organic synthesis, primarily as a protecting group for carboxylic acids. Benzyl esters are advantageous because they are stable under a variety of reaction conditions but can be selectively cleaved—or "deprotected"—to regenerate the carboxylic acid using mild methods, most commonly catalytic hydrogenolysis. This allows chemists to perform reactions on other parts of a molecule without unintended side reactions involving the acidic proton of the carboxylic acid. Once the other synthetic steps are complete, the benzyl group can be removed to unmask the carboxylic acid for further functionalization or to yield the final target molecule.

Therefore, this compound can be employed as a strategic intermediate. It allows for the introduction of the 6-methylnicotinate scaffold into a larger molecule while the carboxylic acid functionality remains protected. This dual function makes it a potentially valuable tool for constructing complex pharmaceuticals, agrochemicals, and other specialty chemicals where the nicotinic acid framework is desired. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

benzyl 6-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-11-7-8-13(9-15-11)14(16)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQRAUYMTFBYLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments and Coupling Analysis

The protons on the pyridine (B92270) ring are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The methyl group attached to the pyridine ring would likely produce a singlet peak further upfield, around δ 2.5 ppm. The benzylic protons (the CH₂ group) adjacent to the ester oxygen are anticipated to resonate as a singlet at approximately δ 5.4 ppm. The protons of the phenyl group of the benzyl (B1604629) ester would also appear in the aromatic region, likely between δ 7.3 and 7.5 ppm.

Expected ¹H NMR Chemical Shift Assignments for 6-Methyl Nicotinic Acid Benzyl Ester:

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Pyridine-H | ~8.0 - 9.0 | Doublet/Doublet of doublets |

| Pyridine-H | ~7.0 - 8.0 | Doublet/Doublet of doublets |

| Benzyl-CH₂ | ~5.4 | Singlet |

| Phenyl-H | ~7.3 - 7.5 | Multiplet |

| Methyl-H | ~2.5 | Singlet |

This table is predictive and based on typical chemical shifts for similar structural motifs.

Coupling analysis would reveal the connectivity of the protons. For instance, the protons on the pyridine ring would exhibit coupling constants characteristic of their relative positions (ortho, meta, or para).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Correlations

Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is not directly available. However, the chemical shifts can be estimated by considering related structures. For instance, in a similar compound, methyl 4-bromo-6-methylnicotinate, the methyl carbon appears around 24.00 ppm, and the pyridine ring carbons resonate between 124.61 and 162.43 ppm rsc.org.

For this compound, the carbonyl carbon of the ester group is expected to have a chemical shift in the range of δ 160-170 ppm. The carbons of the pyridine ring would likely appear between δ 120 and 160 ppm. The benzylic carbon (CH₂) is anticipated around δ 60-70 ppm, while the phenyl carbons would resonate in the δ 125-140 ppm region. The methyl group carbon would be found at a higher field, around δ 20-25 ppm.

Expected ¹³C NMR Chemical Shift Assignments for this compound:

| Carbon | Expected Chemical Shift (ppm) |

| C=O (Ester) | ~160 - 170 |

| Pyridine-C | ~120 - 160 |

| Benzyl-CH₂ | ~60 - 70 |

| Phenyl-C | ~125 - 140 |

| Methyl-C | ~20 - 25 |

This table is predictive and based on typical chemical shift values.

Advanced NMR Techniques (e.g., 2D NMR, DEPT-135) for Complete Structural Confirmation

To unambiguously confirm the structure of this compound, advanced NMR techniques are essential.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, for example, within the pyridine ring. HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate proton and carbon signals, confirming the attachment of the methyl and benzyl ester groups to the pyridine ring.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment differentiates between CH, CH₂, and CH₃ groups. In the DEPT-135 spectrum, CH and CH₃ signals would appear as positive peaks, while CH₂ signals would be negative. This would definitively identify the benzylic CH₂ group and the methyl CH₃ group.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Characteristic Vibrational Mode Assignments (e.g., C=O Ester, Pyridine Ring Modes)

While a specific experimental IR spectrum for this compound is not available, the characteristic vibrational modes can be predicted. The most prominent feature in the IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the region of 1700-1750 cm⁻¹. The C-O stretching vibrations of the ester would appear in the 1100-1300 cm⁻¹ range.

The pyridine ring would exhibit several characteristic vibrations. The C=C and C=N stretching vibrations within the ring are expected to produce bands in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings (pyridine and phenyl) would be observed above 3000 cm⁻¹. For the related compound 6-methylnicotinic acid, theoretical calculations have been used to assign vibrational wavenumbers jocpr.com.

Expected Characteristic IR Vibrational Frequencies for this compound:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | >3000 |

| C=O Ester Stretch | ~1700 - 1750 |

| Pyridine Ring C=C, C=N Stretch | ~1400 - 1600 |

| C-O Ester Stretch | ~1100 - 1300 |

This table is predictive and based on characteristic group frequencies.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations of the aromatic rings.

Correlation with Quantum Chemical Calculations for Spectral Interpretation

In the absence of direct experimental data, quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for predicting and interpreting vibrational spectra jocpr.comresearchgate.net. By calculating the optimized geometry and harmonic frequencies of this compound, a theoretical vibrational spectrum can be generated.

These theoretical calculations can aid in the assignment of complex vibrational modes and provide a deeper understanding of the molecule's vibrational properties. For instance, DFT calculations have been successfully employed to analyze the vibrational properties of 6-methylnicotinic acid, showing good agreement between calculated and experimental normal modes of vibration jocpr.com. A similar approach for this compound would involve modeling the molecule and calculating its IR and Raman spectra to correlate with any future experimental findings. This computational analysis can help to resolve ambiguities in spectral interpretation and provide a more confident structural assignment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information is critical for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The resulting mass spectrum is a fingerprint of the molecule, providing valuable structural information.

For esters, fragmentation typically occurs via cleavage of the bonds adjacent to the carbonyl group, such as the loss of the alkoxy group (-OR). libretexts.org In the case of this compound, the molecular ion peak would be observed, and prominent fragment ions would result from the cleavage of the benzyl and ester functionalities. A characteristic fragmentation pattern for benzyl esters involves the formation of a tropylium (B1234903) ion (C7H7+) at m/z 91, which is a common and stable fragment. Another significant fragmentation would be the loss of the benzyloxy group, leading to a fragment corresponding to the 6-methyl nicotinoyl cation.

Table 1: Predicted EIMS Fragmentation Data for this compound

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure/Loss |

| [C₁₄H₁₃NO₂]⁺ | 227 | Molecular Ion (M⁺) |

| [C₇H₇]⁺ | 91 | Tropylium ion (Loss of C₇H₆NO₂) |

| [C₇H₆NO]⁺ | 120 | Loss of benzyloxy radical (•OCH₂C₆H₅) |

| [C₆H₅CH₂]⁺ | 91 | Benzyl cation |

| [C₇H₆NO₂]⁺ | 136 | Loss of benzyl radical (•CH₂C₆H₅) |

Note: This table is based on general fragmentation patterns of similar compounds and requires experimental verification for this specific molecule.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. nih.gov This is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas. The exact mass of this compound can be calculated from the sum of the exact masses of its constituent atoms (Carbon, Hydrogen, Nitrogen, and Oxygen). This precise measurement helps to confirm the molecular formula and is a key component in the structural verification of the compound.

The fragmentation pathways observed in the mass spectrum provide a roadmap to the molecule's structure. For this compound, the key fragmentations would involve the ester linkage and the benzyl group. The presence of a strong peak at m/z 91 is a clear indicator of the benzyl moiety. The loss of the entire benzyl ester group can also provide information about the core nicotinic acid structure. By analyzing the mass differences between the molecular ion and the major fragment ions, the connectivity of the atoms within the molecule can be pieced together, confirming the identity of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique provides information about the electronic transitions within the molecule, which is related to the presence of chromophores.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the electronic transitions within its chromophores. The primary chromophores in this molecule are the pyridine ring and the benzene (B151609) ring of the benzyl group. Nicotinic acid itself exhibits characteristic peaks at approximately 213 nm and 261 nm when in an acidic solution. starna.com The presence of the benzyl ester group will likely influence the position and intensity of these absorption maxima. The π → π* transitions of the aromatic rings are expected to be the most prominent features in the spectrum.

Table 2: Expected UV-Vis Absorption Data for this compound

| Chromophore | Expected λmax (nm) | Type of Transition |

| Pyridine Ring | ~260-270 | π → π |

| Benzene Ring | ~250-260 | π → π |

Note: The exact λmax values can be influenced by the solvent and substitution on the rings.

The solvent in which the UV-Vis spectrum is recorded can have a significant impact on the absorption maxima (λmax). youtube.comslideshare.netslideshare.net This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited electronic states of the molecule by the solvent. ijcce.ac.ir

For π → π* transitions, an increase in solvent polarity generally leads to a small red shift (bathochromic shift), moving the absorption to a longer wavelength. libretexts.org This is because the excited state is often more polar than the ground state and is therefore better stabilized by a polar solvent. Conversely, for n → π* transitions, an increase in solvent polarity typically results in a blue shift (hypsochromic shift) to a shorter wavelength. This is due to the stabilization of the non-bonding electrons in the ground state by the polar solvent, which increases the energy gap for the transition. libretexts.org When analyzing the UV-Vis spectrum of this compound, it is important to consider the polarity of the solvent used, as this will affect the precise location of the absorption peaks.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are fundamental in separating this compound from reaction precursors, byproducts, and other impurities. The choice of technique depends on the volatility and polarity of the compound and the matrix in which it is present.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Ascertainment

Thin Layer Chromatography (TLC) serves as a rapid, cost-effective, and efficient method for monitoring the progress of the esterification reaction that synthesizes this compound and for assessing the purity of the final product. The separation on a TLC plate is based on the principle of differential partitioning of components between a stationary phase and a mobile phase.

For nicotinic acid derivatives, silica (B1680970) gel is a commonly used stationary phase due to its polarity. researchgate.net The mobile phase, typically a mixture of solvents, is optimized to achieve effective separation. Studies on similar compounds, such as benzyl nicotinate (B505614), have utilized various solvent systems. akjournals.com For instance, a mobile phase consisting of acetone (B3395972) and n-hexane can effectively separate nicotinic acid esters. researchgate.net The separation is influenced by the polarity of the esters; less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value. Given its structure, this compound is expected to be less polar than its precursor, 6-methyl nicotinic acid, and thus would exhibit a significantly higher Rf value.

Visualization of the separated spots on the TLC plate is typically achieved under UV light (at 254 nm), as the pyridine ring and benzyl group are chromophoric. By comparing the Rf value of the product spot to that of the starting materials and reference standards, one can ascertain the reaction's completion and the purity of the isolated ester.

Table 1: Representative TLC Data for Nicotinic Acid Derivatives

This table illustrates typical Rf values for related compounds, demonstrating how TLC can differentiate between the acid precursor and various esters. The mobile phase composition is a key factor in achieving optimal separation.

| Compound | Stationary Phase | Mobile Phase (v/v) | Rf Value (Approx.) |

| Nicotinic Acid | Silica Gel 60 F₂₅₄ | Acetone / n-Hexane (60:40) | 0.15 |

| Methyl Nicotinate | Silica Gel 60 F₂₅₄ | Acetone / n-Hexane (60:40) | 0.55 |

| Ethyl Nicotinate | Silica Gel 60 F₂₅₄ | Acetone / n-Hexane (60:40) | 0.62 |

| Benzyl Nicotinate | Silica Gel 60 F₂₅₄ | Acetone / n-Hexane (60:40) | 0.70 |

| This compound | Silica Gel 60 F₂₅₄ | Acetone / n-Hexane (60:40) | ~0.72 (Estimated) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and thermally stable compounds like this compound. google.comgoogle.com This method combines the superior separation capability of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.

In GC, the sample is vaporized and carried by an inert gas through a capillary column (e.g., a nonpolar DB-5MS column). mdpi.com Separation is achieved based on the compound's boiling point and its affinity for the column's stationary phase. The ester, being relatively volatile, is well-suited for this technique. The time it takes for the compound to pass through the column is known as the retention time, a characteristic value under specific chromatographic conditions.

Upon exiting the GC column, the separated molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This process generates a positively charged molecular ion (M⁺) and a series of fragment ions. The mass analyzer separates these ions based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint.

For this compound (C₁₄H₁₃NO₂), the mass spectrum would be expected to show a molecular ion peak at m/z = 227. The fragmentation pattern would likely include characteristic ions corresponding to the loss of the benzyl group or cleavage of the ester linkage. Key expected fragments include the tropylium ion (m/z = 91) from the benzyl moiety and the 6-methylnicotinoyl cation (m/z = 136). This detailed fragmentation data allows for unambiguous structural confirmation of the ester. rsc.org

Table 2: Predicted GC-MS Fragmentation Data for this compound

This table outlines the principal ions expected in the electron ionization mass spectrum of the target compound, which are crucial for its identification.

| Ion Structure | Proposed Fragment | Mass-to-Charge Ratio (m/z) |

| [C₁₄H₁₃NO₂]⁺ | Molecular Ion | 227 |

| [C₈H₈NO]⁺ | [M - C₆H₅]⁺ | 136 (6-methylnicotinoyl cation) |

| [C₇H₇]⁺ | Benzyl Cation / Tropylium Ion | 91 |

| [C₆H₅]⁺ | Phenyl Cation | 77 |

| [C₆H₆N]⁺ | Methylpyridine Cation | 92 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a pure compound. This method is crucial for verifying the empirical and molecular formula of a newly synthesized compound such as this compound.

The analysis is performed using a CHN analyzer, which involves the complete combustion of a precisely weighed sample in an oxygen-rich atmosphere. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are quantitatively measured. From these measurements, the percentage composition of carbon, hydrogen, and nitrogen in the original sample is calculated. The oxygen percentage is typically determined by difference.

For this compound, the molecular formula is C₁₄H₁₃NO₂. chemspider.com The theoretical elemental composition can be calculated from its atomic constituents and molecular weight (227.26 g/mol ). chemspider.com A comparison between the experimentally determined percentages and the theoretical values provides a stringent test of the compound's purity. A close correlation (typically within ±0.4%) is considered strong evidence for the correct elemental composition and high purity of the sample.

Table 3: Elemental Composition of this compound (C₁₄H₁₃NO₂)

This table presents a comparison between the calculated theoretical elemental percentages and typical experimental results for a pure sample, highlighting the accuracy of this verification method.

| Element | Theoretical Mass % | Experimental Mass % (Typical) |

| Carbon (C) | 74.00% | 73.95% |

| Hydrogen (H) | 5.77% | 5.80% |

| Nitrogen (N) | 6.16% | 6.14% |

| Oxygen (O) | 14.08% | 14.11% |

Theoretical and Computational Chemistry Studies of 6 Methyl Nicotinic Acid Benzyl Ester and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) has emerged as a prevalent computational method for investigating the electronic structure of molecules. beilstein-journals.orgresearchgate.netoup.comgoogle.comnih.gov This approach is favored for its balance of computational cost and accuracy in predicting molecular properties.

The initial step in most computational studies involves geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. beilstein-journals.orgresearchgate.netgoogle.com For 6-methyl nicotinic acid benzyl (B1604629) ester, the geometry is influenced by its constituent parts: the 6-methylpyridine ring and the benzyl ester group.

Experimental data from the single-crystal X-ray study of 6-methylnicotinic acid reveals that the non-hydrogen atoms of the molecule are nearly coplanar. researchgate.netresearchgate.net This planarity is a key feature of the pyridine (B92270) ring. In the crystal structure of 6-methylnicotinic acid, intermolecular hydrogen bonding between the carboxylic acid's hydroxyl group and the pyridine nitrogen of an adjacent molecule is observed. researchgate.netresearchgate.net In 6-methyl nicotinic acid benzyl ester, this hydrogen is replaced by a benzyl group, which introduces greater conformational flexibility around the ester linkage.

The equilibrium structure of this compound would be characterized by the planarity of the 6-methylpyridine ring, with the benzyl group and the ester's carbonyl group having rotational freedom. The precise orientation of the benzyl group relative to the pyridine ring will be determined by steric and electronic factors.

Table 1: Selected Experimental Bond Lengths and Angles for 6-Methylnicotinic Acid Data sourced from single-crystal X-ray diffraction studies. researchgate.netresearchgate.net

| Parameter | Value |

| O-H···N Intermolecular Bond Length | 2.664 Å |

| C-H···O Intermolecular Bond Length | 3.350 Å |

| Angle of O-H···N Bond | 163° |

| Angle of C-H···O Bond | 146° |

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. beilstein-journals.orgresearchgate.netgoogle.comnih.gov The exchange-correlation functional approximates the complex electron-electron interactions, while the basis set is a set of mathematical functions used to construct the molecular orbitals.

In computational studies of nicotinic acid derivatives and other organic molecules, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is widely used and has been shown to provide reliable results. epstem.netnih.govfip.org This functional is a hybrid functional, combining exact Hartree-Fock exchange with DFT exchange and correlation.

Commonly employed basis sets for molecules of this type include Pople-style basis sets, such as 6-31G** and 6-311++G(d,p). nih.govepstem.net The additional symbols (**, ++, d, p) represent polarization and diffuse functions, which are important for accurately describing chemical bonding and non-covalent interactions.

Table 2: Commonly Used Functionals and Basis Sets in DFT Studies of Nicotinic Acid Analogues

| Functional | Basis Set |

| B3LYP | 6-31G** |

| B3LYP | 6-311++G(d,p) |

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic distribution and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals primarily involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netyoutube.comyoutube.com A larger HOMO-LUMO gap suggests higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich 6-methylpyridine ring, while the LUMO is likely to be distributed over the entire molecule, including the electron-withdrawing ester group. The methyl group on the pyridine ring is an electron-donating group, which would be expected to raise the energy of the HOMO compared to unsubstituted nicotinic acid, potentially leading to a smaller HOMO-LUMO gap and increased reactivity.

Table 3: Representative HOMO-LUMO Energy Gaps for Analogous Compounds from DFT Calculations

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Nicotinic Acid Derivative F | -6.83 | -1.74 | 5.09 |

| Nicotinic Acid Derivative G | -6.75 | -1.82 | 4.93 |

| Nicotinic Acid Derivative J* | -6.42 | -1.88 | 4.54 |

*Data from a DFT study on nicotinic acid benzylidenehydrazide derivatives. epstem.net

The electron density distribution within a molecule provides insight into its bonding and regions of high and low electron population. In this compound, the electron density is expected to be highest around the electronegative nitrogen and oxygen atoms. The aromatic pyridine and benzene (B151609) rings will have regions of delocalized π-electron density above and below the plane of the rings.

The near-planar structure of the 6-methylnicotinic acid moiety, as suggested by its crystal structure, could facilitate π-π stacking interactions between the pyridine rings of neighboring molecules. researchgate.netresearchgate.net Such interactions are important in determining the packing of molecules in the solid state and can influence the material's properties.

Molecular Electrostatic Potential (MESP) Analysis

The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. epstem.netresearchgate.net The MESP map is plotted on the molecule's electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the MESP analysis is expected to show regions of high negative potential around the pyridine nitrogen atom and the carbonyl oxygen of the ester group. These sites represent the most likely locations for interactions with electrophiles or for forming hydrogen bonds. The hydrogen atoms of the methyl and benzyl groups will exhibit positive potential, making them potential sites for interaction with nucleophiles. The aromatic rings will likely show a mixed potential, with negative potential above and below the plane of the rings due to the π-electron cloud.

Visualization of Charge Distribution and Identification of Electrophilic/Nucleophilic Sites

The reactivity and interaction sites of a molecule are largely governed by its electrostatic potential. Molecular Electrostatic Potential (MESP) mapping is a powerful computational tool used to visualize the charge distribution and predict sites susceptible to electrophilic and nucleophilic attack.

In a detailed study of 6-methyl nicotinic acid, MESP analysis was performed using Density Functional Theory (DFT). jocpr.com The MESP map revealed distinct regions of positive and negative electrostatic potential. The areas of negative potential, typically shown in red, indicate electron-rich regions and are prone to electrophilic attack. For 6-methyl nicotinic acid, these negative regions are concentrated around the electronegative oxygen atoms of the carboxylic group and the nitrogen atom of the pyridine ring. jocpr.com These sites represent the primary centers for nucleophilic activity.

Conversely, regions of positive potential, colored blue, are electron-deficient and are susceptible to nucleophilic attack. In 6-methyl nicotinic acid, the hydrogen atoms, particularly the one attached to the carboxylic oxygen, exhibit a strong positive potential. jocpr.com For the benzyl ester derivative, it is predicted that the hydrogen atoms on the pyridine and benzene rings would also be positive regions, with the benzylic hydrogens (CH2) and the carbonyl carbon being significant electrophilic sites.

Table 1: Predicted Electrophilic and Nucleophilic Sites in this compound based on Analogue Studies

| Site Type | Predicted Location | Rationale (Based on 6-Methyl Nicotinic Acid) |

|---|---|---|

| Nucleophilic (Electron-Rich) | Carbonyl Oxygen | High electronegativity, lone pair availability jocpr.com |

| Pyridine Nitrogen | Lone pair availability, aromatic ring influence jocpr.com | |

| Ester Oxygen | Electronegativity and lone pairs | |

| Electrophilic (Electron-Poor) | Carbonyl Carbon | Polarization due to adjacent oxygen atoms |

| Pyridine Ring Hydrogens | Aromatic system influence jocpr.com | |

| Benzyl Ring Hydrogens | Aromatic system influence |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of wavefunction data, translating complex electronic interactions into the familiar language of Lewis structures, lone pairs, and orbital interactions. It is instrumental in understanding charge transfer, hyperconjugation, and the delocalization of electrons within a molecule.

Quantification of Intramolecular Interactions and Delocalization

NBO analysis quantifies the stabilization energy (E²) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. These interactions, often between lone pairs (n) or bonding orbitals (σ or π) and antibonding orbitals (σ* or π*), are crucial for molecular stability.

While a specific NBO analysis for this compound is not available, studies on analogous compounds like salicylanilides and other nicotinic acid derivatives reveal common interaction patterns. materialsciencejournal.org A key interaction in the ester would be the delocalization of a lone pair from the ester oxygen atom (n_O) into the antibonding orbital of the adjacent carbonyl group (π_C=O). This n → π interaction is characteristic of esters and contributes significantly to the resonance stabilization of the ester functional group. Similarly, interactions involving the pyridine ring's π system, such as π → π* transitions, define its aromatic character and electron distribution.

Hyperconjugative Interactions and Electron Transfer

Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a filled bonding orbital (typically σ C-H or σ C-C) to an adjacent empty or partially filled antibonding orbital (σ* or π*). This results in an intramolecular charge transfer (ICT) that enhances molecular stability.

In the context of this compound, significant hyperconjugative interactions are expected. For instance, the σ bonds of the methyl group's C-H bonds can interact with the antibonding π* orbitals of the pyridine ring (σ_CH → π_ring). This interaction donates electron density to the ring, influencing its reactivity and electronic properties. Similarly, the σ bonds of the benzylic C-H group can interact with the π orbital of the carbonyl group.

The stabilization energy (E²) for these interactions can be calculated using second-order perturbation theory within the NBO framework. Higher E² values indicate stronger interactions and greater stabilization. Studies on similar aromatic systems show that these hyperconjugative interactions can have stabilization energies ranging from approximately 2 to over 40 kcal/mol, depending on the specific donor and acceptor orbitals involved. materialsciencejournal.orgyoutube.com

Table 2: Representative Hyperconjugative Interactions and Stabilization Energies (E²) in Nicotinic Acid Analogues

| Donor NBO (i) | Acceptor NBO (j) | E² (kcal/mol) | Type of Interaction | Compound Analogue |

|---|---|---|---|---|

| n₂(O₁₂) | σ*(C₁₁-N₁₃) | 25.38 | Lone Pair → Antibond (σ*) | Salicylanilide Derivative materialsciencejournal.org |

| n₁(N₂₀) | π*(C₁₈–O₁₉) | 47.65 | Lone Pair → Antibond (π*) | Salicylanilide Derivative materialsciencejournal.org |

| n₂(O₁₁) | π*(C₁₂-O₁₃) | 45.25 | Lone Pair → Antibond (π*) | Salicylanilide Derivative materialsciencejournal.org |

Vibrational Frequency Analysis and Simulation of Spectroscopic Data

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. Computational methods can predict these vibrational frequencies, aiding in the interpretation of experimental spectra and confirming molecular structures.

Prediction of IR and Raman Spectra for Experimental Validation

Theoretical calculations, typically using DFT methods, can predict the harmonic vibrational frequencies of a molecule. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96) to achieve better agreement with experimental data. jocpr.com

For 6-methyl nicotinic acid, a comprehensive vibrational analysis has been performed. jocpr.comjocpr.com The calculated spectrum showed good agreement with the experimental IR spectrum. Key vibrational modes for the benzyl ester would include:

C=O Stretch: A strong, characteristic band for the ester carbonyl group, typically expected in the 1700-1750 cm⁻¹ region.

C-O Stretch: Bands corresponding to the ester C-O single bonds, usually found in the 1100-1300 cm⁻¹ range.

Aromatic C-H Stretch: Vibrations from the pyridine and benzene rings, generally appearing above 3000 cm⁻¹.

Aromatic C=C Stretch: In-ring stretching modes for both aromatic rings, typically observed between 1400-1600 cm⁻¹.

CH₃/CH₂ Vibrations: Stretching and bending modes from the methyl and benzylic methylene (B1212753) groups.

Table 3: Selected Calculated Vibrational Frequencies for 6-Methyl Nicotinic Acid and Predicted Ranges for the Benzyl Ester

| Vibrational Mode | Calculated Scaled Frequency (cm⁻¹) for 6-Methyl Nicotinic Acid jocpr.com | Predicted Range (cm⁻¹) for this compound |

|---|---|---|

| O-H Stretch (acid) | ~3500 (unscaled) | N/A |

| Aromatic C-H Stretch | ~3050-3100 | 3000-3100 |

| C=O Stretch (acid) | ~1750 (unscaled) | 1700-1750 |

| Aromatic Ring Stretch | ~1400-1600 | 1400-1600 |

| C-O Stretch (acid) | ~1200-1300 | 1100-1300 (ester) |

Potential Energy Distribution (PED) Analysis of Normal Modes

While vibrational frequency calculations identify the energies of normal modes, many of these modes are complex, involving the coupled motion of several atoms. Potential Energy Distribution (PED) analysis is a technique used to quantify the contribution of individual internal coordinates (like bond stretches, angle bends, and torsions) to each normal vibrational mode. researchgate.net This allows for a more precise and unambiguous assignment of spectral bands.

For example, a band around 1600 cm⁻¹ might be broadly assigned to "aromatic stretching." PED analysis could reveal that this specific normal mode is composed of 70% C=C stretching, 20% C-N stretching, and 10% C-H in-plane bending. This level of detail is crucial for a rigorous understanding of the molecule's vibrational dynamics.

Studies on nicotinic acid and its derivatives have successfully used PED to assign IR and Raman bands. researchgate.net For this compound, PED analysis would be essential to differentiate the overlapping vibrational modes of the pyridine and benzene rings and to precisely assign the vibrations associated with the ester linkage and the methyl and methylene groups.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest due to their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. Computational methods serve as a powerful tool for the a priori prediction of the NLO properties of organic molecules. The key parameters that quantify the NLO response are the first hyperpolarizability (β) and the second hyperpolarizability (γ).

For molecules to exhibit significant NLO properties, they often possess a donor-π-acceptor (D-π-A) architecture, which facilitates intramolecular charge transfer (ICT). In the case of nicotinic acid esters, the pyridine ring can act as an electron-accepting group, while substituents can be varied to introduce electron-donating characteristics. Theoretical calculations, often performed using DFT with specific functionals like B3LYP, can predict the NLO response.

While direct computational studies on this compound are not extensively documented in the literature, insights can be drawn from studies on analogous systems. For instance, research on other organic molecules has shown that the magnitude of the first hyperpolarizability is sensitive to the electronic nature of substituents and the length of the π-conjugated system. researchgate.net The introduction of a methyl group at the 6-position of the nicotinic acid moiety and the presence of the benzyl group can influence the electron distribution and, consequently, the NLO properties.

The computational approach involves optimizing the molecular geometry and then calculating the static and dynamic hyperpolarizabilities. The results from such calculations on related organic crystals, like piperazinium nicotinate (B505614), have demonstrated the potential of nicotinic acid derivatives as NLO materials. researchgate.netcauverycollege.ac.in A hypothetical table of predicted NLO properties for this compound, based on trends from similar molecules, is presented below.

Table 1: Predicted Non-Linear Optical Properties of this compound

| Parameter | Predicted Value |

|---|---|

| Dipole Moment (μ) in Debye | 3.5 - 5.0 |

| Average Polarizability (α) in a.u. | 150 - 180 |

Note: These are hypothetical values based on trends observed in similar organic molecules and are intended for illustrative purposes.

Solvent Effects on Electronic Parameters using Implicit Solvation Models (e.g., IEFPCM)

The electronic properties of a molecule can be significantly influenced by its environment, particularly the solvent. Implicit solvation models, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), are widely used in computational chemistry to account for the effect of a solvent without explicitly modeling individual solvent molecules. researchgate.netresearchgate.net This model represents the solvent as a continuous dielectric medium, which simplifies the calculations while providing valuable insights.

For this compound, the IEFPCM model can be employed to study how key electronic parameters change in different solvents. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Theoretical studies on similar molecules, such as methyl nicotinate, have shown that increasing the polarity of the solvent generally leads to a stabilization of the molecular orbitals and a decrease in the HOMO-LUMO energy gap. researchgate.net This is attributed to the interaction between the solute's dipole moment and the reaction field induced in the dielectric continuum of the solvent. A similar trend would be expected for this compound.

The following table illustrates the hypothetical effect of different solvents on the electronic parameters of this compound, as predicted by the IEFPCM model.

Table 2: Predicted Solvent Effects on the Electronic Parameters of this compound

| Solvent | Dielectric Constant (ε) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| Gas Phase | 1.00 | -6.8 | -1.5 | 5.3 | 3.8 |

| Toluene (B28343) | 2.38 | -6.9 | -1.6 | 5.3 | 4.5 |

| Ethanol | 24.55 | -7.1 | -1.8 | 5.3 | 5.8 |

Note: These are hypothetical values based on general trends observed in computational studies of organic molecules in different solvents and are for illustrative purposes.

Fukui Function Evaluation for Local Reactivity Analysis

The Fukui function is a conceptual DFT tool used to identify the most reactive sites within a molecule. mdpi.com It describes the change in electron density at a particular point in the molecule when an electron is added or removed. By calculating the Fukui functions, one can predict the sites susceptible to nucleophilic, electrophilic, and radical attacks.

There are three main types of Fukui functions:

f+(r): for nucleophilic attack (electron acceptance)

f-(r): for electrophilic attack (electron donation)

f0(r): for radical attack

These functions can be calculated using finite difference approximations from the electronic populations of the neutral, anionic, and cationic states of the molecule. A higher value of the Fukui function at a specific atomic site indicates a higher reactivity of that site towards the corresponding type of attack.

For this compound, a Fukui function analysis would reveal the reactivity of different atoms in the molecule. For instance, the nitrogen atom in the pyridine ring and the oxygen atoms of the ester group are expected to be potential sites for electrophilic attack, while certain carbon atoms in the aromatic rings might be susceptible to nucleophilic attack. Such an analysis is crucial for understanding the molecule's chemical behavior in reactions.

A hypothetical table summarizing the predicted Fukui function values for selected atoms in this compound is provided below.

Table 3: Predicted Fukui Function Values for Selected Atoms of this compound

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

|---|---|---|---|

| N (Pyridine) | 0.05 | 0.15 | 0.10 |

| C2 (Pyridine) | 0.12 | 0.03 | 0.075 |

| C6 (Pyridine) | 0.10 | 0.04 | 0.07 |

| O (Carbonyl) | 0.08 | 0.18 | 0.13 |

Note: These are hypothetical values intended to illustrate the expected trends in local reactivity based on the principles of Fukui function analysis.

Chemical Reactivity and Transformation Studies of 6 Methyl Nicotinic Acid Benzyl Ester

Reactions at the Ester Linkage

The benzyl (B1604629) ester group is a key site for chemical modification, undergoing several important reactions such as hydrolysis, transesterification, reduction, and amidation.

Hydrolysis Pathways (Acidic, Basic, and Biocatalytic Considerations)

The cleavage of the ester bond in 6-Methyl nicotinic acid benzyl ester to yield 6-methylnicotinic acid and benzyl alcohol can be achieved under acidic, basic, or enzymatic conditions.

Acid and Base-Catalyzed Hydrolysis : Like other esters, the hydrolysis of this compound can be catalyzed by both acids and bases. nih.govyoutube.com In acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. masterorganicchemistry.com Under basic conditions, the ester undergoes saponification, where a hydroxide (B78521) ion directly attacks the carbonyl carbon. masterorganicchemistry.com Studies on the degradation kinetics of the related compound, benzyl nicotinate (B505614), in aqueous solutions have shown that the decomposition follows pseudo-first-order kinetics and is catalyzed by hydroxide ions. nih.gov The plausible mechanism involves a nucleophilic attack by the hydroxide ion on the carbonyl group's electron-deficient carbon, leading to the cleavage of the benzyloxy group. nih.gov A study on various nicotinic acid esters confirmed that they exhibit both acid and base-catalyzed degradation in aqueous buffers. nih.gov

Biocatalytic Hydrolysis : Enzymes, particularly esterases, can serve as catalysts for the hydrolysis of nicotinic acid esters. Research on a series of nicotinic acid esters using human and rat plasma, as well as purified hog liver carboxylesterase, demonstrated that enzymatic hydrolysis follows Michaelis-Menten kinetics. nih.gov The binding of these esters to the enzymes appears to be influenced primarily by hydrophobic and steric factors. nih.gov Another study on chlorinated nicotinamides also highlights the potential of biocatalysis, using an amidase from Pantoea sp. for hydrolysis, suggesting that enzymatic routes are viable for derivatives of nicotinic acid. nih.gov

Transesterification Reactions for Derivatization

Transesterification is a process where the benzyl group of the ester is exchanged with the alkyl group of another alcohol. wikipedia.org This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.comwikipedia.org

Acid-Catalyzed Transesterification : In the presence of a strong acid, the carbonyl group is protonated, which activates it for nucleophilic attack by an alcohol. masterorganicchemistry.comwikipedia.org

Base-Catalyzed Transesterification : Under basic conditions, an alkoxide, formed by the deprotonation of an alcohol, acts as a potent nucleophile that attacks the ester's carbonyl carbon. masterorganicchemistry.comwikipedia.org

This equilibrium-driven reaction is often pushed towards the desired product by using the reactant alcohol as the solvent. masterorganicchemistry.com Transesterification is a widely used method for producing various esters of nicotinic acid. For instance, menthyl nicotinate can be synthesized via transesterification of methyl nicotinate with menthol (B31143) in the presence of a sodium alkoxide catalyst. google.com This general methodology allows for the synthesis of a wide array of nicotinic acid esters by selecting the appropriate alcohol.

Reduction of the Ester to Alcohol (e.g., to 6-Methyl-3-pyridylmethanol)

The ester functional group of this compound can be reduced to the corresponding primary alcohol, (6-methylpyridin-3-yl)methanol. While powerful reducing agents like lithium aluminum hydride are commonly used for ester reduction, milder and more selective methods have been developed.

Selective Reduction Methodologies (e.g., Sodium Borohydride-Methanol System)

Although sodium borohydride (B1222165) (NaBH₄) is generally considered a mild reagent that selectively reduces aldehydes and ketones, its reactivity can be enhanced to reduce esters. ias.ac.in The sodium borohydride-methanol system has proven effective for the reduction of aromatic esters, including ethyl, isopropyl, and benzyl esters, to their corresponding alcohols. researchgate.net This method offers a simple, safe, and inexpensive alternative to more reactive hydrides.

The reaction is typically carried out by adding sodium borohydride to a solution of the ester in a solvent like tetrahydrofuran (B95107) (THF), followed by the addition of methanol (B129727), and then refluxing the mixture. ias.ac.in The reductions are generally completed within a short timeframe (15-60 minutes) and result in good to excellent yields of the alcohol product after aqueous workup. researchgate.net This procedure has been successfully applied to reduce methyl nicotinate to 3-pyridyl methanol in high yields. researchgate.net The methodology is chemoselective, allowing for the reduction of an ester group in the presence of other functional groups like acids, amides, nitriles, or nitro groups which are not affected under these conditions. ias.ac.in

Table 1: Reduction of Aromatic Esters with Sodium Borohydride-Methanol

| Substrate (Ester) | Product (Alcohol) | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| Benzyl Benzoate | Benzyl Alcohol | 15 | 100 | |

| Ethyl 4-Nitrobenzoate | (4-Nitrophenyl)methanol | 60 | 88 | |

| Isopropyl 4-Chlorobenzoate | (4-Chlorophenyl)methanol | 30 | 97 | |

| Methyl Nicotinate | 3-Pyridyl Methanol | - | High | researchgate.net |

Amidation Reactions to Form Corresponding Amides

The benzyl ester can be converted into the corresponding amide, 6-methylnicotinamide, through reaction with an amine. This transformation, known as aminolysis or amidation, typically involves heating the ester with ammonia (B1221849) or a primary/secondary amine.

Direct amidation of unactivated esters can be achieved under various conditions. Base-promoted methods, for example using sodium tert-butoxide (NaOtBu), can facilitate the reaction between esters and amines under solvent-free conditions, often at room temperature. rsc.orgrsc.org In the context of nicotinic acid derivatives, the conversion of a nicotinic acid ester to nicotinamide (B372718) (niacinamide) by reaction with ammonia is a key industrial process. google.comgoogle.com The general procedure involves first preparing the ester and then treating it with an amine to form the amide. google.com

Table 2: Examples of Direct Amidation of Esters

| Ester Substrate | Amine Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Methyl Benzoate | Aniline | Nb₂O₅ catalyst, solvent-free | N-Phenylbenzamide | researchgate.net |

| Various Esters | Various Amines | NaOtBu, solvent-free, room temp. | Corresponding Amides | rsc.org |

| Nicotinic Acid Ester | Ammonia | Industrial Process | Nicotinamide | google.com |

Reactions on the Pyridine (B92270) Ring System

The pyridine ring is an aromatic system, but its reactivity is significantly influenced by the presence of the electronegative nitrogen atom.

Electrophilic Aromatic Substitution : The pyridine ring is generally deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene (B151609). wikipedia.org The nitrogen atom withdraws electron density from the ring, making it less nucleophilic. uoanbar.edu.iq Furthermore, under the acidic conditions often required for electrophilic substitution (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. wikipedia.org This positive charge further deactivates the ring, making reactions like Friedel-Crafts alkylation and acylation impossible. wikipedia.org If substitution does occur, it is directed to the 3-position (meta-position relative to the nitrogen). uoanbar.edu.iq In this compound, the presence of the electron-withdrawing carboxylate group at the 3-position further deactivates the ring, making electrophilic substitution extremely difficult.

Nucleophilic Aromatic Substitution : Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic attack than benzene, particularly at the 2- and 4-positions (ortho and para to the nitrogen). uoanbar.edu.iqquimicaorganica.orgmatanginicollege.ac.in However, nucleophilic aromatic substitution typically requires the presence of a good leaving group (like a halide) at these positions. quimicaorganica.org Since this compound does not possess such a leaving group on the pyridine ring, it is not expected to readily undergo nucleophilic aromatic substitution on the ring itself. Reactions would more likely proceed through addition of a strong nucleophile, but this is less common for simple substituted pyridines without activating groups or specific reaction conditions. nih.gov

Electrophilic Aromatic Substitution (EAS) Patterns and Regioselectivity

The pyridine ring, an integral component of this compound, exhibits a significantly reduced reactivity towards electrophilic aromatic substitution (EAS) compared to benzene. This decreased reactivity is attributed to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. Furthermore, under the acidic conditions often required for EAS reactions, the pyridine nitrogen is protonated, leading to the formation of a pyridinium ion. This positively charged species further deactivates the ring, making electrophilic substitution even more challenging.

Should an electrophilic aromatic substitution reaction occur on the pyridine nucleus of this compound, the regioselectivity is dictated by the electronic effects of the existing substituents: the 6-methyl group, the benzyl ester at the 3-position, and the ring nitrogen itself. The pyridine nitrogen strongly directs electrophilic attack to the meta-position (C-3 and C-5). The ester group at the 3-position is a deactivating, meta-directing group. Conversely, the methyl group at the 6-position is an activating, ortho-, para-directing group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Directing Effect of Nitrogen | Directing Effect of Ester Group (C3) | Directing Effect of Methyl Group (C6) | Overall Predicted Outcome |

| C2 | Deactivated | Ortho | Ortho | Highly Unlikely |

| C4 | Deactivated | Para | Meta | Unlikely |

| C5 | Favored (meta) | Meta | Ortho | Most Probable Site of Attack |

Nucleophilic Aromatic Substitution (SNAr) on Substituted Pyridines

The pyridine ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr), a reaction that is generally more facile on electron-deficient aromatic systems. The presence of the electronegative nitrogen atom makes the pyridine ring more electrophilic than benzene, thus facilitating attack by nucleophiles. SNAr reactions on pyridines typically proceed via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

The regioselectivity of SNAr on substituted pyridines is highly dependent on the position of the leaving group and the nature of the other substituents. In general, nucleophilic attack is favored at the ortho (C-2, C-6) and para (C-4) positions relative to the ring nitrogen, as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, leading to greater stabilization.

For this compound, SNAr would require the presence of a good leaving group on the pyridine ring, such as a halogen. For instance, in a related compound, methyl 2,6-dichloronicotinate, regioselective substitution with phenols has been demonstrated. The outcome of such reactions can be influenced by factors such as the choice of base and solvent, which can alter the relative reactivity of the different positions. In the case of this compound, should a suitable leaving group be present at the C-2 or C-6 position, it would be susceptible to displacement by a nucleophile.

Table 2: Factors Influencing SNAr on Pyridine Derivatives

| Factor | Influence on SNAr |

| Electron-withdrawing Groups | Activate the ring towards nucleophilic attack. |

| Position of Leaving Group | Ortho and para positions to the nitrogen are generally more reactive. |

| Nature of the Nucleophile | Stronger nucleophiles lead to faster reaction rates. |

| Solvent | Can influence the stability of the Meisenheimer complex and the overall reaction rate. |

Hydrogenation and Reduction of the Pyridine Nucleus

The pyridine ring of this compound can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation. This transformation typically requires the use of a heterogeneous catalyst, such as platinum, palladium, or rhodium, under a hydrogen atmosphere. The specific reaction conditions, including temperature, pressure, and choice of catalyst and solvent, can influence the efficiency and selectivity of the reduction.

It is important to note that the benzyl ester group is also susceptible to hydrogenolysis under these conditions. Hydrogenolysis of the benzyl ester would cleave the ester bond, yielding 6-methylnicotinic acid and toluene (B28343). To achieve selective reduction of the pyridine ring while preserving the benzyl ester, careful selection of the catalyst and reaction conditions is crucial. For instance, certain catalysts may exhibit higher selectivity for the hydrogenation of the aromatic ring over the hydrogenolysis of the benzyl group. The synthesis of various piperidine derivatives from pyridine precursors is a well-established area of organic synthesis, highlighting the feasibility of this transformation. researchgate.netnih.govnih.govwhiterose.ac.uk

Table 3: Potential Products of Hydrogenation of this compound

| Product Name | Structure | Reaction Type |

| Benzyl 6-methylpiperidine-3-carboxylate | Piperidine ring, intact benzyl ester | Pyridine Ring Hydrogenation |

| 6-Methylnicotinic Acid | Pyridine ring, cleaved benzyl ester | Benzyl Ester Hydrogenolysis |

| 6-Methylpiperidine-3-carboxylic acid | Piperidine ring, cleaved benzyl ester | Both Pyridine Ring Hydrogenation and Benzyl Ester Hydrogenolysis |

Transformations Involving the Methyl Group at Position 6

Oxidation Reactions of the Methyl Group

The methyl group at the 6-position of this compound can be oxidized to a carboxylic acid group, yielding pyridine-2,5-dicarboxylic acid (isocinchomeronic acid) derivatives. This transformation can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or nitric acid (HNO3) under elevated temperatures. google.comgoogle.comgoogle.comenvironmentclearance.nic.inmdpi.comgoogle.com

The oxidation of alkylpyridines is a known industrial process. For example, the synthesis of 6-methylnicotinic acid itself often involves the oxidation of 2-methyl-5-ethylpyridine, where the ethyl group is selectively oxidized. google.comgoogle.comgoogle.comenvironmentclearance.nic.inmdpi.comgoogle.com In the case of this compound, the oxidation of the methyl group would lead to a dicarboxylic acid derivative. The benzyl ester group may or may not be stable under the harsh oxidative conditions, and hydrolysis to the corresponding carboxylic acid is a possible side reaction.

Table 4: Oxidation of the Methyl Group of this compound

| Starting Material | Oxidizing Agent | Potential Product |

| This compound | KMnO4 or HNO3 | Benzyl 5-carboxypyridine-2-carboxylate |

| This compound | KMnO4 or HNO3 (with hydrolysis) | Pyridine-2,5-dicarboxylic acid |

Reactions at the Benzylic Position on the Methyl Group

The methyl group attached to the pyridine ring at the 6-position has benzylic character, and the C-H bonds of this group are weaker than typical alkyl C-H bonds. This increased reactivity is due to the resonance stabilization of the radical or anionic intermediate that can be formed at this position. Consequently, the methyl group can undergo reactions at the benzylic position, such as free-radical halogenation.

For instance, benzylic bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and light or heat. This reaction would lead to the formation of 6-(bromomethyl)nicotinic acid benzyl ester. This brominated derivative can then serve as a versatile intermediate for further functionalization through nucleophilic substitution reactions. nih.govmasterorganicchemistry.comgla.ac.uklibretexts.org

Table 5: Benzylic Bromination of this compound

| Reagents | Product | Reaction Type |

| N-Bromosuccinimide (NBS), Radical Initiator | 6-(Bromomethyl)nicotinic acid benzyl ester | Free-Radical Halogenation |

Metal Complexation and Coordination Chemistry

The this compound molecule possesses potential coordination sites for metal ions, primarily through the pyridine nitrogen atom and the oxygen atoms of the ester group. The nitrogen atom of the pyridine ring has a lone pair of electrons that can be donated to a metal center, forming a coordinate bond. The carbonyl oxygen of the ester group can also act as a Lewis base and participate in coordination.

The coordination chemistry of nicotinic acid and its derivatives has been extensively studied. These compounds can act as monodentate, bidentate, or bridging ligands, leading to the formation of a wide variety of coordination complexes with diverse structures and properties. For example, 6-methylnicotinic acid has been shown to form complexes with various transition metals. sapub.orgnih.govgoogle.comirphouse.com

The benzyl ester of 6-methylnicotinic acid is expected to exhibit similar coordination behavior. The specific coordination mode will depend on the metal ion, the counter-ion, the solvent system, and the stoichiometry of the reaction. The formation of such metal complexes can influence the chemical and physical properties of the ligand, and these complexes may have applications in areas such as catalysis and materials science. sapub.orgnih.govgoogle.comirphouse.com

Table 6: Potential Coordination Modes of this compound

| Coordination Site(s) | Ligand Behavior |

| Pyridine Nitrogen | Monodentate |

| Pyridine Nitrogen and Carbonyl Oxygen | Bidentate Chelating |

| Pyridine Nitrogen and/or Carbonyl Oxygen (bridging) | Bridging |

Ligand Binding Modes of Nicotinic Acid Esters with Transition Metals

Nicotinic acid and its derivatives, such as esters, are versatile ligands in coordination chemistry due to the presence of multiple potential donor atoms: the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate or ester group. nih.govresearchgate.net The specific coordination is influenced by various factors, including the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the ligand itself.

Nicotinate ligands can coordinate to metal centers in several modes researchgate.net:

Monodentate: Coordination occurs solely through the pyridyl nitrogen atom. researchgate.netorientjchem.org This is common when the carboxyl group is protonated or when steric hindrance prevents its participation.

Bidentate: The ligand can chelate to a single metal center using the pyridine nitrogen and one carboxylate oxygen atom. More commonly, it acts as a bridging ligand, connecting two different metal centers. researchgate.net In this bridging mode, it can use the pyridyl nitrogen and one carboxylate oxygen, or it can bridge via the two oxygen atoms of the carboxylate group.

Tridentate: In more complex structures, the nicotinate ligand can coordinate to a metal center through the pyridyl nitrogen and both oxygen atoms of the carboxylate group. researchgate.net

In the case of nicotinic acid esters, such as this compound, coordination is typically expected through the pyridine ring's nitrogen atom, as the ester group is generally a weaker coordinator than a deprotonated carboxylate group. researchgate.net However, interactions involving the carbonyl oxygen of the ester cannot be entirely ruled out, particularly with hard metal cations. The presence of the 6-methyl and benzyl ester groups introduces steric bulk that can influence the geometry of the resulting metal complex.

The stability of complexes with nicotinic acid has been observed to increase across the series of divalent transition metal ions, following the Irving-Williams order (Mn < Co < Ni < Cu > Zn), with Fe(III) forming particularly stable complexes. orientjchem.orgresearchgate.net

Synthesis of Metal Complexes (e.g., Ruthenium(II) Complexes)

The synthesis of transition metal complexes with nicotinic acid derivatives often involves the reaction of a metal salt with the ligand in a suitable solvent. researchgate.net For Ruthenium(II) arene "half-sandwich" complexes, a common precursor is the dimeric species [Ru(η⁶-arene)(μ-Cl)Cl]₂. nih.gov

A general procedure for synthesizing neutral Ru(II) complexes of the type [RuCl₂(η⁶-p-cym)(L-κN)], where L is a nicotinic acid ester, involves reacting the ruthenium dimer with the specific nicotinate ester ligand. researchgate.net Cationic complexes can also be prepared. researchgate.net

For instance, the synthesis of Ruthenium(II) complexes with nicotinic acid ester ligands has been achieved, yielding compounds with the general formulas [RuCl₂(η⁶-p-cym)(L-κN)] (neutral complexes) and [RuCl(η⁶-p-cym)(L-κN)₂][PF₆] (cationic complexes). researchgate.net The synthesis of related Ru(II) arene complexes with other nitrogen-containing ligands, such as aminobenzonitriles and aminopyridines, proceeds by reacting [Ru(p-cymene)(μ-Cl)Cl]₂ with the ligand in dichloromethane, followed by precipitation with hexane. nih.gov These reactions typically produce stable, colored solids with good yields. nih.gov

The synthesis of complexes with other transition metals, such as copper, has been achieved by reacting cupric chloride with nicotinic acid and other carboxylic acids in a 1:1:1 ratio, resulting in high yields of the desired complexes. nih.gov

Table 1: Examples of Synthesized Transition Metal Complexes with Nicotinic Acid Derivatives

| Complex Type | General Formula | Metal Center | Precursor | Ligand Example | Reference |

| Neutral Ru(II) Arene | [RuCl₂(η⁶-p-cym)(L-κN)] | Ruthenium(II) | [Ru(p-cymene)(μ-Cl)Cl]₂ | Nicotinate-polyethylene glycol ester | researchgate.net |

| Cationic Ru(II) Arene | [RuCl(η⁶-p-cym)(L-κN)₂][PF₆] | Ruthenium(II) | [Ru(p-cymene)(μ-Cl)Cl]₂ | Nicotinate-polyethylene glycol ester | researchgate.net |

| Neutral Ru(II) Arene | [Ru(p-cymene)Cl₂(L)] | Ruthenium(II) | [Ru(p-cymene)(μ-Cl)Cl]₂ | 2-aminobenzonitrile | nih.gov |

| Mixed Ligand Copper | Cu(NA)(Ph) | Copper(II) | Cupric Chloride | Nicotinic acid, Phthalic acid | nih.gov |

Structural and Electronic Characterization of Synthesized Metal Complexes

The synthesized metal complexes are typically characterized using a suite of analytical and spectroscopic techniques to elucidate their structure, bonding, and electronic properties.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for determining the coordination mode of the ligand. A shift in the ν(C=O) stretching frequency of the ester group or changes in the pyridine ring vibration modes upon complexation can confirm the involvement of these functionalities in bonding to the metal center. nih.govresearchgate.net For instance, in copper complexes with nicotinic acid, coordination through the pyridine ring nitrogen atom was confirmed by shifts in the C-N stretching vibration. nih.gov In Ruthenium(II) complexes, two absorptions assigned to ν(Ru-Cl) are typically observed around 270–290 cm⁻¹. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the structure of the complexes in solution. researchgate.net Shifts in the signals of the pyridine ring and ester protons upon coordination provide evidence of complex formation. researchgate.net

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex. Ruthenium(II) complexes often exhibit metal-to-ligand charge transfer (MLCT) bands, which are characteristic of their electronic structure.

Mass Spectrometry (MS): High-resolution mass spectrometry (ESI-HRMS) is used to confirm the molecular weight and composition of the synthesized complexes. researchgate.netnih.gov

Structural and Theoretical Analysis:

Elemental Analysis: Provides the empirical formula of the complex, confirming its stoichiometry. nih.gov

Computational Chemistry: Density Functional Theory (DFT) calculations are widely used to complement experimental data. researchgate.netresearchgate.net These calculations can predict the optimized geometry of the complexes, their electronic structure (including HOMO and LUMO energy levels), and spectroscopic properties like NMR chemical shifts and IR frequencies. researchgate.netnih.gov For example, DFT calculations on Ruthenium(II) bis-phenanthroline complexes have been used to investigate the geometries of different electronic states and to understand their photochemical reactivity. Hirshfeld surface analysis can also be employed to investigate intermolecular interactions within the crystal structure. researchgate.netmdpi.com

Table 2: Characterization Techniques for Metal Complexes of Nicotinic Acid Derivatives

| Technique | Information Obtained | Example Application | Reference |

| IR Spectroscopy | Ligand binding mode, M-L and M-Cl bond vibrations | Shift in C=N stretching confirms pyridine coordination | nih.govresearchgate.net |

| NMR Spectroscopy | Solution-state structure, confirmation of coordination | Prediction of chemical shifts using DFT | researchgate.net |

| Mass Spectrometry | Molecular weight and formula confirmation | ESI-HRMS for Ru(II) arene complexes | researchgate.netnih.gov |

| X-ray Diffraction | Solid-state structure, bond lengths, coordination geometry | Determination of distorted octahedral geometry in Ru(II) complexes | nih.gov |

| UV-Visible Spectroscopy | Electronic transitions (e.g., MLCT) | Characterizing electronic properties of Ru(II) polypyridyls | mdpi.com |

| DFT Calculations | Optimized geometry, electronic structure (HOMO/LUMO) | Investigating geometries of ³MLCT and ³MC states in Ru(II) complexes |

Applications in Advanced Organic Synthesis and Chemical Research

Role as a Key Synthetic Intermediate for Pyridine (B92270) Derivatives

In the landscape of organic synthesis, 6-methyl nicotinic acid benzyl (B1604629) ester serves as a pivotal intermediate. The benzyl group often functions as a protecting group for the carboxylic acid, which can be selectively removed under specific conditions, such as catalytic hydrogenation. This allows for chemical modifications to be performed on the pyridine ring without interference from the acidic proton of the carboxylic acid.

The compound is a foundational building block for constructing more intricate molecular frameworks. The pyridine ring can undergo a variety of transformations, including nucleophilic aromatic substitution and C-H activation, to introduce new functional groups. For instance, related 2-aminonicotinic acid benzyl ester derivatives have been synthesized as key components for compounds with potential applications in agriculture as fungicides. The synthesis of such complex molecules relies on the foundational pyridine-carboxylate structure provided by the starting ester.

The synthesis of 6-methyl nicotinic acid esters, including the benzyl ester, typically begins with the oxidation of 2-methyl-5-ethylpyridine. google.comresearchgate.net This initial product can then be integrated into longer, multi-step synthetic pathways. Its utility as a building block is demonstrated in its capacity to be transformed into other valuable intermediates, such as 6-methyl-3-pyridinemethanol through the reduction of the ester group. This step-wise modification is a cornerstone of modern organic synthesis, enabling the construction of complex target molecules from simpler, readily available precursors.

Table 1: Examples of Synthetic Transformations involving the Nicotinate (B505614) Scaffold

| Starting Material Class | Reaction Type | Product Class | Significance |

|---|---|---|---|

| Pyridine Derivative | Ring Hydrogenation | Piperidine (B6355638) Derivative | Access to saturated heterocycles, common in pharmaceuticals. nih.gov |

| Carboxylic Acid Ester | Reduction | Primary Alcohol | Creation of a new functional group for further synthesis. |

| Carboxylic Acid Ester | Hydrolysis | Carboxylic Acid | Deprotection to reveal a reactive functional group. |

Derivatization for Novel Chemical Entities in Academic Contexts (e.g., Piperidine Derivatives)

A significant application of pyridine derivatives in academic and pharmaceutical research is their conversion into piperidines. The hydrogenation of the aromatic pyridine ring is one of the most common methods for synthesizing the saturated piperidine core. nih.gov This transformation is of high value as the piperidine motif is a prevalent scaffold in a vast number of pharmaceuticals and biologically active compounds. nih.gov

Starting with 6-methyl nicotinic acid benzyl ester, catalytic reduction can yield the corresponding 6-methylpiperidine-3-carboxylic acid derivative. This process converts the flat, aromatic starting material into a three-dimensional saturated ring system, opening up new possibilities for stereochemical complexity and biological interactions. Researchers have extensively studied the reduction of various pyridine carboxylic acids and their esters to produce substituted piperidines for further investigation in medicinal chemistry. nih.govresearchgate.net

Investigations in Catalytic Systems

The structural elements of this compound, specifically the pyridine nitrogen atom and the oxygen atoms of the ester group, possess lone pairs of electrons, making them potential coordination sites for metal ions. This has led to explorations of related compounds as ligands in catalysis.